Oxazol-5-ylmethanamine hydrochloride
Description
Oxazol-5-ylmethanamine hydrochloride (CAS: 1196156-45-2; alternative CAS: 1375068-54-4) is an organic compound with the molecular formula C₄H₇ClN₂O and a molecular weight of 134.56 g/mol. It consists of an oxazole ring substituted at the 5-position with an aminomethyl group, which is protonated as a hydrochloride salt. This compound is stored under inert atmosphere at 2–8°C to ensure stability.
Properties
IUPAC Name |
1,3-oxazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGCSOXRJFLPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-45-2 | |
| Record name | (1,3-oxazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-ylmethanamine hydrochloride typically involves the reaction of oxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxazol-5-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxazole-5-carboxylic acid.
Reduction: Formation of oxazol-5-ylmethanol.
Scientific Research Applications
Chemistry
Oxazol-5-ylmethanamine hydrochloride serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis .
Biology
Research has indicated potential antimicrobial and anticancer properties of this compound. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions. This makes it a candidate for further exploration in drug development .
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in drug development, particularly as an enzyme inhibitor and receptor antagonist. Its ability to modulate biological activity through interaction with molecular targets positions it as a promising candidate in therapeutic applications .
Industrial Applications
The compound is utilized in the production of specialty chemicals and as a reagent in analytical chemistry. Its role as a versatile reagent aids in various industrial processes, including biopharma production and clinical diagnostics .
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a primary mechanism of action.
Case Study 2: Cancer Research
In preclinical trials, the compound showed promise as an anticancer agent by inhibiting tumor growth in specific cancer cell lines. The study focused on its role as a selective inhibitor of key metabolic enzymes involved in cancer proliferation.
Mechanism of Action
The mechanism of action of oxazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Properties :
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
- Precautionary Measures : Avoid inhalation (P261) and handle with protective equipment (P305+P351+P338).
Structural and Functional Comparison with Analogous Compounds
Oxazol-5-ylmethanamine hydrochloride belongs to a family of substituted oxazole and isoxazole derivatives. Below is a systematic comparison with structurally related compounds, organized by structural features and similarity scores derived from cheminformatics analyses.
Oxazole-Based Analogues
(A) Substitution Position Variants
(B) Methyl-Substituted Analogues
(C) Salt Form Variants
| Compound Name | CAS Number | Salt Form | Similarity Score | Key Differences |
|---|---|---|---|---|
| Oxazol-5-ylmethanamine dihydrochloride | 1375068-54-4 | Dihydrochloride | 0.78 | Higher aqueous solubility due to additional protonation. |
Isoxazole-Based Analogues
Isoxazole derivatives differ in the position of the oxygen and nitrogen atoms within the heterocyclic ring, leading to distinct electronic and steric properties:
Research Findings and Implications
Physicochemical and Pharmacological Trends
- Solubility: Dihydrochloride salts (e.g., CAS 1375068-54-4) exhibit higher aqueous solubility than monohydrochloride forms, critical for formulation development.
- Toxicity : Compounds with higher similarity scores (>0.75) share comparable hazard profiles (e.g., H302, H315), while bulkier analogues lack sufficient safety data.
Biological Activity
Oxazol-5-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.
This compound (C4H7ClN2O) is characterized by the presence of an oxazole ring and an amine group, which contribute to its reactivity and biological properties. The compound serves as a building block for synthesizing more complex organic molecules, particularly in the development of anticonvulsant agents and other pharmaceuticals.
Synthesis Methods:
- Condensation Reactions: Typically involves the reaction of appropriate aldehydes with amino acids or other nitrogen-containing compounds under acidic conditions.
- Erlenmeyer–Plochl Reaction: A method used to prepare derivatives by condensing hippuric acid and aldehydes with sodium acetate as a dehydrating agent .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Compounds containing oxazole rings have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity: Research indicates that oxazole derivatives can inhibit tumor cell proliferation. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
- Antioxidant Properties: Studies have demonstrated that oxazolones derived from this compound can inhibit lipid peroxidation, showcasing their potential as antioxidant agents. For example, certain derivatives achieved an average inhibition rate of 86.5% against lipid peroxidation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
Anticonvulsant Agents:
- A study highlighted the synthesis of new anticonvulsant agents using oxazol-5-ylmethanamine as a key intermediate. The resulting compounds showed promising activity in animal models of epilepsy .
- Antimicrobial Evaluation:
- Antioxidant Studies:
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Key Biological Activity | Unique Features |
|---|---|---|---|
| Oxazol-5-ylmethanamine | Oxazole | Antimicrobial, Antitumor | Versatile reactivity |
| Oxazol-4-methanamine | Oxazole | Antiviral | Different position of amine group |
| Thiazol-5-methanamine | Thiazole | Antifungal | Contains sulfur in the ring |
| Imidazol-4-methanamine | Imidazole | Neuroprotective | Distinct receptor binding |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Oxazol-5-ylmethanamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation, chlorination, and cyclization. For example, hydroxylamine hydrochloride and aldehydes under alkaline conditions form oxime intermediates, followed by chlorination and cyclization with esters (e.g., ethyl acetoacetate) . Optimization involves adjusting pH, temperature, and stoichiometric ratios. Catalytic methods (e.g., Pd/C for hydrogenation) and solvent selection (acetonitrile, toluene) are critical for yield improvement .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.
Q. What analytical techniques are essential for characterizing this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm structure, especially the oxazole ring protons (δ 6.5–8.5 ppm) and amine group. LC-MS or HRMS validates molecular weight (e.g., [M+H]+ peak). Purity is assessed via HPLC (C18 column, aqueous/organic mobile phase) . Elemental analysis ensures stoichiometric Cl⁻ content.
- Data Interpretation : Compare spectral data with literature or computational predictions (e.g., DFT simulations).
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; rinse exposed skin/eyes with water for 15 minutes. In case of fire, use CO₂ or dry chemical extinguishers—avoid water jets . Store in airtight containers at 2–8°C to prevent hydrolysis.
Advanced Research Questions
Q. How can contradictory data in synthetic yields or impurity profiles be resolved?
- Troubleshooting : Impurities often arise from incomplete cyclization or side reactions (e.g., ester hydrolysis). Use LC-MS/MS to identify byproducts. Adjust reaction time/temperature or introduce scavengers (e.g., molecular sieves for moisture-sensitive steps) .
- Case Study : A 10% yield drop at scale-up may stem from inefficient mixing; optimize stirring rates or switch to flow chemistry.
Q. What strategies improve the compound’s stability under physiological conditions for pharmacological studies?
- Approach : Conduct accelerated stability testing (40°C/75% RH for 6 months). Use buffers (pH 7.4) to simulate biological environments. Stabilizers like antioxidants (e.g., BHT) or lyophilization may enhance shelf life .
- Analytical Validation : Track degradation via UPLC-PDA and identify breakdown products (e.g., oxazole ring-opening).
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methods : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinity to target receptors (e.g., serotonin receptors). QSAR models link structural modifications (e.g., substituents on the oxazole ring) to activity .
- Validation : Synthesize top-scoring derivatives and test in vitro (e.g., receptor binding assays).
Q. What advanced techniques quantify trace impurities in bulk samples?
- Techniques : Use ICP-MS for heavy metal residues (limit: <10 ppm). GC headspace analysis detects volatile impurities (e.g., residual solvents). For chiral purity, employ chiral HPLC or SFC .
- Regulatory Alignment : Follow ICH Q3A/B guidelines for impurity thresholds in pharmaceuticals.
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported synthetic yields across literature?
- Root Cause Analysis : Variability may arise from differences in starting material purity, catalyst batches, or isolation techniques. Reproduce methods exactly, and document deviations (e.g., solvent grade, drying time) .
- Mitigation : Collaborate with independent labs for cross-validation. Publish detailed experimental protocols (e.g., in Supplementary Information).
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
